Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate
Description
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate is a dicarbamate derivative featuring a central 4-methyl-1,3-phenylene core substituted with two 2-(2-hydroxyethoxy)ethyl carbamate groups. This compound belongs to a class of aromatic dicarbamates, which are characterized by their carbamate (-O-(C=O)-NH-) linkages.
Properties
Molecular Formula |
C17H26N2O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H26N2O8/c1-13-2-3-14(18-16(22)26-10-8-24-6-4-20)12-15(13)19-17(23)27-11-9-25-7-5-21/h2-3,12,20-21H,4-11H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
OLYQPHLZVHXEHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCCOCCO)NC(=O)OCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-methyl-1,3-phenylenediamine+ethylene carbonate→Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy groups facilitate binding to specific enzymes and proteins, leading to modifications in their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the pathways involved in its action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carbamate Groups
a) Hydrophilic vs. Hydrophobic Substituents
- Target Compound : The 2-(2-hydroxyethoxy)ethyl groups introduce hydrogen-bonding capacity and hydrophilicity, contrasting with hydrophobic analogs like bis(4-methoxybenzyl) derivatives (e.g., 2p' and 2d' in and ). These methoxybenzyl-substituted compounds exhibit increased lipophilicity, favoring solubility in organic solvents .
- Fluorinated Derivatives: Compounds such as Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis[2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl] ester () incorporate fluorinated chains, enhancing chemical inertness and thermal stability. These properties are critical for applications in coatings or surfactants, unlike the target compound’s polar nature .
b) Reactive Functional Groups
- Bis(4-hydroxybut-2-yn-1-yl) Derivative (15a) : This analog () contains terminal alkyne groups, enabling click chemistry applications. In contrast, the target’s hydroxyethoxyethyl groups lack such reactivity but may participate in hydrogen bonding or esterification .
- Nitro-Substituted Analog : Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate () features electron-withdrawing nitro groups, which could reduce stability under basic conditions compared to the electron-donating methyl and hydroxyethoxy groups in the target compound .
Physical and Chemical Properties
Key Research Findings and Implications
Hydrophilicity vs. Functionality: The target compound’s hydroxyethoxyethyl groups make it uniquely suited for aqueous formulations, whereas methoxybenzyl and fluorinated analogs are better for non-polar environments.
Synthetic Challenges : Lower yields in methoxybenzyl derivatives (7–12%) highlight the difficulty of introducing bulky substituents compared to simpler diols (e.g., 15a’s synthesis in ) .
Stability Considerations : Nitro-substituted analogs () may degrade under basic conditions, whereas the target compound’s electron-donating groups enhance stability in neutral or acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
